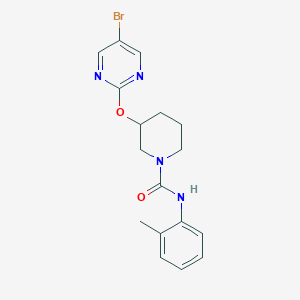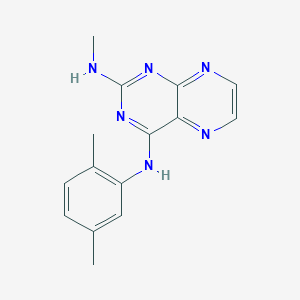
N4-(2,5-dimethylphenyl)-N2-methylpteridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N4-(2,5-dimethylphenyl)-N2-methylpteridine-2,4-diamine, commonly known as DMPT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMPT is a pteridine derivative that has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Optoelectronic Applications
One significant area of application for compounds related to N4-(2,5-dimethylphenyl)-N2-methylpteridine-2,4-diamine is in the development of materials for optoelectronic devices. Wu et al. (2019) synthesized novel triphenylamine-based derivatives with dimethylamino substituents, demonstrating their utility in electrochromic devices and electrofluorochromic devices, indicating a potential for similar compounds in optoelectronic applications (Wu, Lin, & Liou, 2019).
Material Science and Engineering
In the field of material science, compounds with dimethylamino groups have been utilized in creating advanced materials. For example, polyamides and polyimides with dimethylamino substituents exhibit remarkable thermal stability, mechanical properties, and electrochromic characteristics, suggesting that compounds like this compound could find similar applications in developing new polymeric materials (Liou & Chang, 2008).
Photocatalysis and Environmental Science
Compounds with similar structural features have been explored for their photocatalytic properties, particularly in the degradation of pollutants. The photocatalytic decomposition of organic compounds in aqueous suspensions using TiO2 has been studied, highlighting the potential for related compounds in environmental cleanup and water treatment technologies (Topalov, Molnár-Gábor, & Csanádi, 1999).
Biochemistry and Molecular Biology
In biochemistry, derivatives of dimethylphenyl compounds have been used as probes in hybridization assays for detecting nucleic acids, offering high sensitivity and specificity. This suggests potential applications for this compound and similar compounds in molecular biology and diagnostics (Urdea et al., 1988).
Properties
IUPAC Name |
4-N-(2,5-dimethylphenyl)-2-N-methylpteridine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-9-4-5-10(2)11(8-9)19-14-12-13(18-7-6-17-12)20-15(16-3)21-14/h4-8H,1-3H3,(H2,16,18,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOAMDIQRFLESA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2364680.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2364684.png)
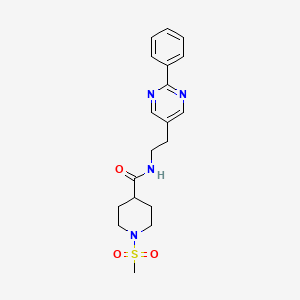
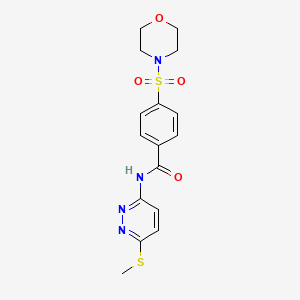
![(4-(Benzylsulfonyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2364687.png)
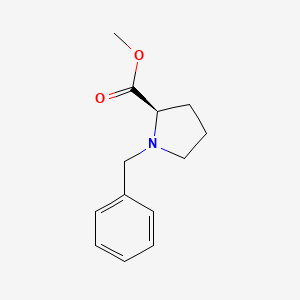
![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2364691.png)
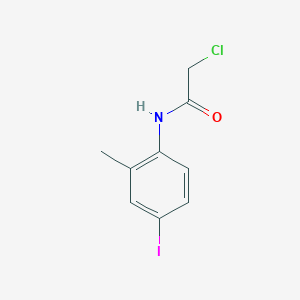

![(E)-3-(dimethylamino)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-propen-1-one](/img/structure/B2364695.png)
![N-Cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2364696.png)
